(2S)-4-ethoxybutan-2-amine hydrochloride

Catalog No.
S13999482
CAS No.
M.F
C6H16ClNO
M. Wt
153.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-ethoxybutan-2-amine hydrochloride

Product Name

(2S)-4-ethoxybutan-2-amine hydrochloride

IUPAC Name

(2S)-4-ethoxybutan-2-amine;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

InChI

InChI=1S/C6H15NO.ClH/c1-3-8-5-4-6(2)7;/h6H,3-5,7H2,1-2H3;1H/t6-;/m0./s1

InChI Key

JNQLUXYQASVKFN-RGMNGODLSA-N

Canonical SMILES

CCOCCC(C)N.Cl

Isomeric SMILES

CCOCC[C@H](C)N.Cl

(2S)-4-ethoxybutan-2-amine hydrochloride is a chiral amine compound characterized by its unique structure, which includes an ethoxy group and a butan-2-amine backbone. The compound has the molecular formula C6_{6}H15_{15}ClN2_{2}O and features a hydrochloride salt form that enhances its solubility in water. Its specific stereochemistry, denoted by the (2S) designation, indicates that it has a particular three-dimensional arrangement of atoms, which can significantly influence its biological activity and reactivity in

, including:

  • Alkylation Reactions: The amine group can act as a nucleophile, allowing for alkylation with electrophiles.
  • Acylation Reactions: The amine can also react with acid chlorides or anhydrides to form amides.
  • Formation of Salts: As a hydrochloride, it can readily form salts with other acids, enhancing its stability and solubility.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced or altered biological activities.

The synthesis of (2S)-4-ethoxybutan-2-amine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-bromo-butane and ethanol.
  • Formation of Ethoxy Group: An ethyl ether formation reaction is performed to introduce the ethoxy group onto the butane backbone.
  • Amine Formation: Subsequent reduction reactions may be employed to convert suitable precursors into the desired amine structure.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form.

This multi-step synthetic route allows for the production of high-purity (2S)-4-ethoxybutan-2-amine hydrochloride suitable for further applications.

(2S)-4-ethoxybutan-2-amine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound for developing new antidepressants or neuroactive agents.
  • Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
  • Biochemical Studies: The compound could be utilized in studies exploring neurotransmitter dynamics due to its structural similarities to known neuroactive substances.

Interaction studies involving (2S)-4-ethoxybutan-2-amine hydrochloride focus primarily on its binding affinity and activity at neurotransmitter receptors. Preliminary studies may involve:

  • Receptor Binding Assays: Evaluating how well the compound binds to serotonin or norepinephrine transporters.
  • In Vivo Studies: Assessing behavioral changes in animal models following administration of the compound to understand its pharmacodynamics and pharmacokinetics.

These studies are essential for determining the compound's therapeutic potential and safety profile.

Several compounds share structural characteristics with (2S)-4-ethoxybutan-2-amine hydrochloride, which allows for comparative analysis:

Compound NameStructure CharacteristicsUnique Features
1-Amino-3-(4-chlorophenyl)propan-1-oneAromatic substitution; ketone functional groupKnown as a stimulant; used in research
1-(4-Methylphenyl)propan-1-oneSimilar chain length; methyl substitutionCommonly used as a precursor in drug synthesis
3-(Dimethylamino)propylamineContains dimethylamino group; shorter carbon chainUtilized in various pharmaceutical applications

These compounds highlight the structural diversity within this class of amines while emphasizing (2S)-4-ethoxybutan-2-amine hydrochloride's unique ethoxy substitution, which may confer distinct biological properties.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

153.0920418 g/mol

Monoisotopic Mass

153.0920418 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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